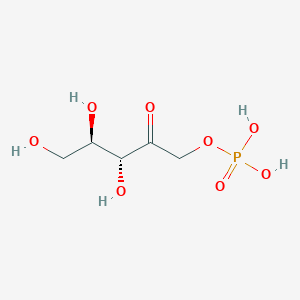
D-ribulose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribulose 1-phosphate is a ribulose 1-phosphate in which ribulose has D-configuration. It derives from a D-ribulose. It is a conjugate acid of a this compound(2-).
D-Xylulose 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. D-Xylulose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, D-xylulose 1-phosphate is primarily located in the cytoplasm. D-Xylulose 1-phosphate can be converted into D-ribulose. Outside of the human body, D-xylulose 1-phosphate can be found in a number of food items such as asian pear, rape, sunburst squash (pattypan squash), and root vegetables. This makes D-xylulose 1-phosphate a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Role in Photosynthesis and Carbon Assimilation
D-ribulose 1-phosphate plays a crucial role in the process of photosynthesis and carbon assimilation. It is involved in the first step of photosynthetic carbon assimilation, being a key substrate for the enzyme D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Rubisco catalyzes the carboxylation of D-ribulose 1,5-bisphosphate, a critical step in the Calvin cycle, which is fundamental for carbon fixation in plants (Sulpice et al., 2007).
Inhibition and Regulation Mechanisms
This compound is also significant in understanding the inhibition and regulation of Rubisco. Certain compounds, such as 2-carboxyarabinitol-1-phosphate, which is structurally similar to this compound, are known to inhibit Rubisco. This inhibition mechanism is crucial for understanding the diurnal regulation of Rubisco activity in plants (Berry et al., 1987).
Enzymatic Synthesis and Applications
Enzymatic synthesis of this compound and its derivatives has been a subject of interest. For instance, a procedure for preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose has been described, demonstrating the potential for producing labeled compounds for biochemical studies (Kuehn & Hsu, 1978).
Structural and Mechanistic Insights
Studies on the structure and mechanism of enzymes interacting with this compound, such as ribose-5-phosphate isomerases, have provided valuable insights into the catalytic mechanisms and potential applications in biotechnology. These studies are instrumental in understanding the enzymatic processes involving this compound and its importance in metabolic pathways (Chen et al., 2020).
Novel Reactions and Pathways
The diverse reactions and pathways involving this compound are subjects of ongoing research. For example, studies on the RuBisCO superfamily have revealed novel reactions and mechanisms beyond the traditional carboxylation, highlighting the functional diversity and the importance of this compound in various biochemical contexts (Imker et al., 2007).
Propiedades
Número CAS |
63323-91-1 |
|---|---|
Fórmula molecular |
C5H11O8P |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m1/s1 |
Clave InChI |
NBOCCPQHBPGYCX-NQXXGFSBSA-N |
SMILES isomérico |
C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
SMILES canónico |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



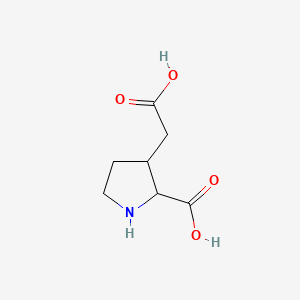
![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)
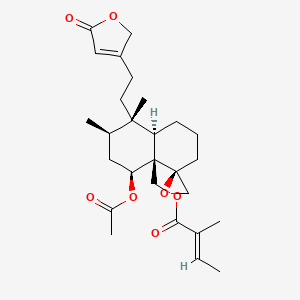
![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)
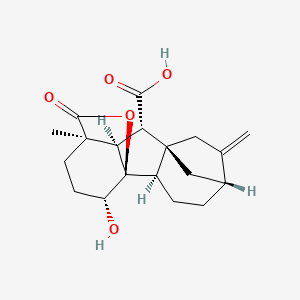
![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)
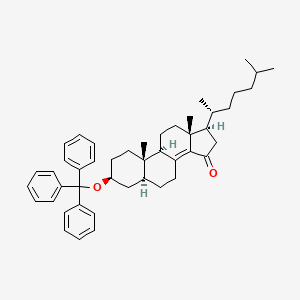
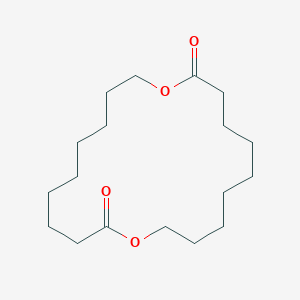
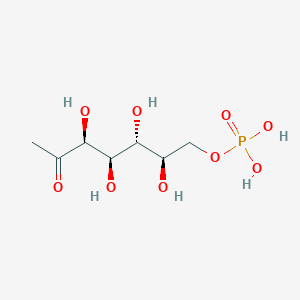
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1255106.png)
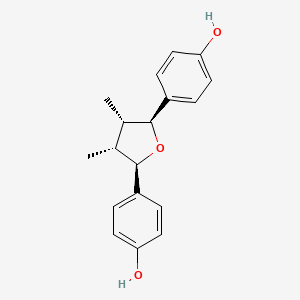
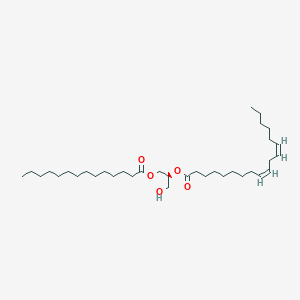
![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)
